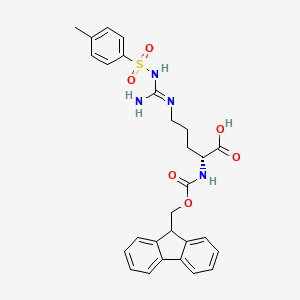
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as MNBP, is a chemical compound that has been studied for its potential applications in scientific research. MNBP is a benzoxazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several advantages for use in laboratory experiments. This compound is stable and can be easily synthesized in large quantities. This compound is also relatively non-toxic and has low side effects. However, this compound has limitations in its solubility and bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide. One direction is to further investigate its anti-cancer effects and potential use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in vivo.
Métodos De Síntesis
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methyl-5-nitroaniline with ethyl 2-oxo-3-phenylpropanoate, followed by cyclization with phosphorous oxychloride and hydrolysis with sodium hydroxide. This method has been optimized to yield a high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer cells, through its mechanism of action.
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-11-6-7-12(20(23)24)10-13(11)18-16(21)8-9-19-14-4-2-3-5-15(14)25-17(19)22/h2-7,10H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKHTOBBAIJCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)pivalamide](/img/structure/B2910771.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
![3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2910776.png)
![N-cyclohexyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910777.png)
![3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone](/img/structure/B2910780.png)
![8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2910782.png)

![8-Chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2910784.png)
